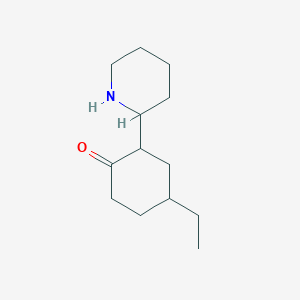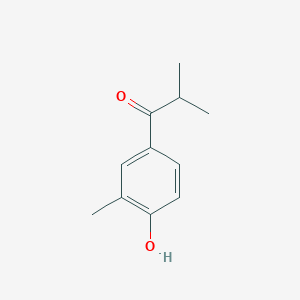![molecular formula C12H19NOS B13310609 4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol](/img/structure/B13310609.png)
4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol typically involves the reaction of 4-(methylsulfanyl)benzylamine with 2-butanone under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol involves its interaction with specific molecular targets and pathways within cells. The compound can modulate enzymatic activities and signaling pathways, leading to various biological effects . Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol: This compound is unique due to its specific structure and functional groups.
4-({[4-(Ethylsulfanyl)phenyl]methyl}amino)butan-2-ol: Similar in structure but with an ethyl group instead of a methyl group.
4-({[4-(Methylsulfanyl)phenyl]methyl}amino)pentan-2-ol: Similar but with a pentan-2-ol backbone instead of butan-2-ol.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H19NOS |
|---|---|
Molecular Weight |
225.35 g/mol |
IUPAC Name |
4-[(4-methylsulfanylphenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C12H19NOS/c1-10(14)7-8-13-9-11-3-5-12(15-2)6-4-11/h3-6,10,13-14H,7-9H2,1-2H3 |
InChI Key |
VTTGDIKKHLGKLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=CC=C(C=C1)SC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


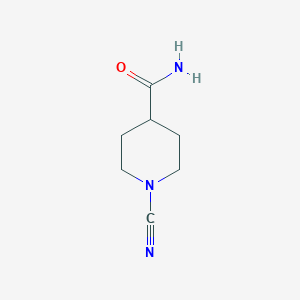
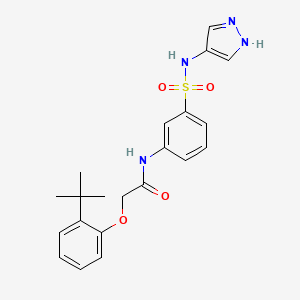
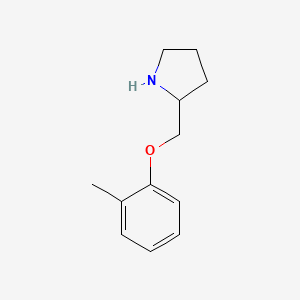
![1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13310550.png)
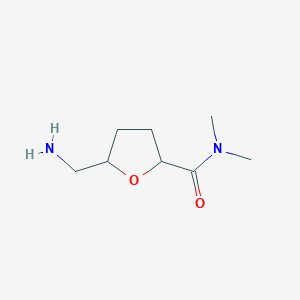
![4-Chloro-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13310555.png)
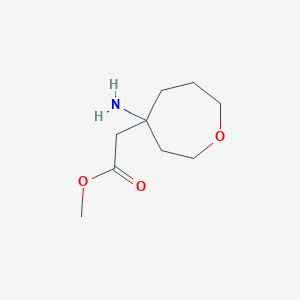
![N-[1-(4-chlorophenyl)propyl]cyclopropanamine](/img/structure/B13310575.png)
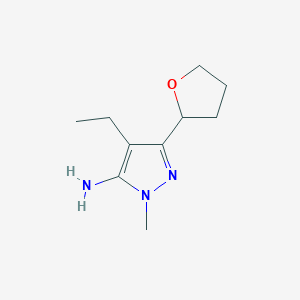
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid](/img/structure/B13310618.png)
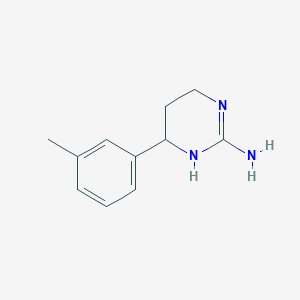
![3-[(3-Methylcyclohexyl)methoxy]azetidine](/img/structure/B13310631.png)
